molecular formula C12H18Cl2N2O2S B1438466 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride CAS No. 1170490-96-6

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride

Cat. No.: B1438466
CAS No.: 1170490-96-6
M. Wt: 325.3 g/mol
InChI Key: SKBIKPIVMUXABT-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride is an organic compound with a complex structure that includes a homopiperazine ring substituted with a 2-chloro-4-methylsulfonylphenyl group

Scientific Research Applications

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Biochemical Analysis

Biochemical Properties

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to inhibit certain enzymes, which can affect the biochemical pathways they are involved in . For instance, it may interact with cyclooxygenase (COX) enzymes, influencing the production of prostaglandins and other inflammatory mediators . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on COX enzymes suggests it may play a role in reducing inflammation and modulating immune responses. Additionally, its effects on gene expression could lead to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their activity . For example, its interaction with COX enzymes can inhibit their activity, reducing the production of pro-inflammatory mediators . This mechanism is essential for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, affecting cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s metabolism can affect its bioavailability and activity, influencing its therapeutic potential. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation in specific tissues can influence its activity and therapeutic effects. Understanding these processes is crucial for optimizing the compound’s delivery and efficacy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride typically involves multiple steps, starting with the preparation of the 2-chloro-4-methylsulfonylphenyl precursor. This precursor can be synthesized through a series of reactions, including chlorination and sulfonylation of a suitable aromatic compound. The final step involves the reaction of the precursor with homopiperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylsulfonylbenzoic acid: A related compound with similar functional groups but different overall structure.

    4-Methylsulfonylphenyl derivatives: Compounds with the same sulfonylphenyl group but different substituents.

Uniqueness

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride is unique due to the presence of the homopiperazine ring, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIKPIVMUXABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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